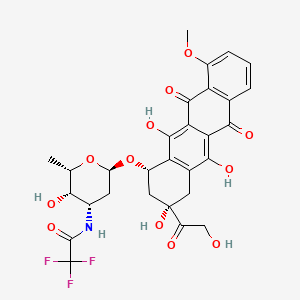

N-Trifluoroacetyldoxorubicin

描述

N-Trifluoroacetyladriamycin is a metabolite of valrubicin. Valrubicin (N-trifluoroacetyladriamycin-14-valerate, trade name Valstar) is a chemotherapy drug used to treat bladder cancer. Valrubicin is a semisynthetic analog of the anthracycline doxorubicin, and is administered by infusion directly into the bladder. It was originally launched as Valstar in the U.S.

科学研究应用

Therapeutic Applications

N-Trifluoroacetyldoxorubicin has shown promise in various therapeutic applications:

- Cancer Treatment : It is primarily investigated for its antitumor properties against various cancer types, including breast cancer, leukemia, and solid tumors.

- Combination Therapy : The compound is being explored in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

-

Antitumor Efficacy :

- A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values comparable to or lower than those of doxorubicin. The compound induced apoptosis through the activation of caspases and increased levels of pro-apoptotic proteins .

Compound Cell Line IC50 (µM) This compound MCF-7 0.5 Doxorubicin MCF-7 0.8 -

In Vivo Studies :

- In murine models of leukemia, this compound significantly prolonged survival compared to control groups. Tumor growth inhibition rates reached up to 70% at doses of 15 mg/kg.

- Resistance Mechanisms :

Safety Profile and Pharmacokinetics

The safety profile of this compound is under investigation. Preliminary studies suggest that it may have a reduced cardiotoxicity profile compared to doxorubicin, which is a significant concern in long-term cancer therapy. Pharmacokinetic studies are ongoing to determine its absorption, distribution, metabolism, and excretion characteristics.

属性

CAS 编号 |

26295-56-7 |

|---|---|

分子式 |

C29H28F3NO12 |

分子量 |

639.5 g/mol |

IUPAC 名称 |

2,2,2-trifluoro-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide |

InChI |

InChI=1S/C29H28F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15,17,22,34,36,38,40,42H,6-9H2,1-2H3,(H,33,41)/t10-,13-,15?,17-,22+,28-/m0/s1 |

InChI 键 |

RQIOYWADAKTIJC-QFVZNODKSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |

手性 SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(F)(F)F)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N-Trifluoroacetyladriamycin; NSC 283464; NSC-283464; NSC283464; AD 41; AD-41; AD41; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural differences between Doxorubicin and N-Trifluoroacetyldoxorubicin, and how do these differences affect their activity against cancer cells?

A: this compound is a synthetic analog of Doxorubicin, modified at the 3'-amino group of the sugar moiety with a trifluoroacetyl group. This modification aims to improve oral bioavailability and reduce toxicity compared to Doxorubicin. While both compounds share the anthracycline core structure responsible for DNA intercalation and topoisomerase II inhibition, the added trifluoroacetyl group in this compound influences its physicochemical properties, potentially affecting cellular uptake, metabolism, and ultimately, its antitumor activity. Studies have shown varying sensitivities of different cancer cell lines to this compound compared to Doxorubicin, suggesting the structural modification leads to altered interactions with cellular targets or drug resistance mechanisms [, ].

Q2: How does the in vitro activity of this compound compare to other Doxorubicin derivatives against human colon cancer cells?

A: Research has shown that human colon adenocarcinoma cells exhibit varying sensitivities to different Doxorubicin derivatives, including this compound. One study compared the in vitro activity of several Doxorubicin analogs, including 4'-Deoxydoxorubicin, 4'-Epidoxorubicin, and 4'-O-Methyldoxorubicin, against the T219 colon cancer cell line []. While the study did not directly compare the efficacy of this compound to these specific analogs, it highlighted the importance of structural modifications in modulating the drug's interaction with cancer cells and impacting its overall efficacy. This finding emphasizes the need for further research to directly compare the in vitro activity of this compound to other Doxorubicin derivatives in various cancer cell lines, including a wider range of colon cancer models.

Q3: What are the challenges associated with formulating this compound, and what strategies have been explored to overcome them?

A: Research indicates that this compound, like many other anthracyclines, faces challenges related to stability and solubility in aqueous solutions, potentially impacting its bioavailability and therapeutic efficacy []. To address these limitations, researchers have explored various formulation strategies, such as encapsulating the drug in liposomes [] and complexing it with cyclodextrins []. These approaches aim to improve the drug's stability, solubility, and ultimately enhance its delivery to target tissues while minimizing potential side effects.

Q4: What is the metabolic fate of this compound in vivo, and how does it compare to the parent compound, Doxorubicin?

A: Research utilizing radiolabeled [¹⁴C] this compound in rats provided valuable insights into the drug's metabolic pathway and excretion profile []. While detailed comparisons to Doxorubicin's metabolism were not explicitly provided in the study, the identification of radioactive species in urine and tissue samples suggests potential metabolic pathways and elimination routes. Further research is crucial to elucidate the specific metabolic transformations this compound undergoes, identify the enzymes involved, and compare its metabolic profile to Doxorubicin to understand potential differences in their pharmacokinetic behavior and potential toxicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。